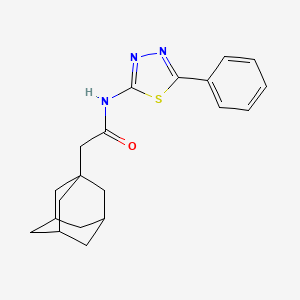
2-(1-adamantyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-adamantyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule that contains several distinct functional groups. It includes an adamantyl group, a phenyl group, and a 1,3,4-thiadiazole ring. The adamantyl group is a type of bulky, three-dimensional alkyl group derived from adamantane, a type of hydrocarbon that has a unique, cage-like structure. The phenyl group is a common aromatic ring structure found in many organic compounds, and the 1,3,4-thiadiazole is a type of heterocyclic compound that contains sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bulky, rigid adamantyl group, the planar phenyl ring, and the 1,3,4-thiadiazole ring. The interactions between these groups could influence the compound’s overall shape, stability, and reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present in its structure. For example, the amide group could participate in various acid-base reactions, the phenyl ring could undergo electrophilic aromatic substitution, and the thiadiazole ring might be involved in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantyl group could increase its lipophilicity, the phenyl ring could contribute to its aromaticity and stability, and the thiadiazole ring could influence its electronic properties .
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Cancer Research
2-(1-adamantyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide derivatives show potential in cancer research. For instance, certain sulfonamide derivatives with adamantyl moieties exhibit significant cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).
Crystallographic and Quantum Analysis
The crystal structures of adamantane-1,3,4-thiadiazole hybrid derivatives have been studied for their noncovalent interactions using quantum theory. Such studies are crucial for understanding molecular behavior in various applications (El-Emam et al., 2020).
Glutaminase Inhibition in Pharmacology
Certain derivatives, like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, show promise as glutaminase inhibitors. These compounds have potential therapeutic applications in lymphoma treatment (Shukla et al., 2012).
Anti-proliferative Activity and Molecular Docking
Adamantane scaffold derivatives containing 1,3,4-thiadiazole demonstrate notable anti-proliferative activity against various cancer cell lines. Molecular docking studies further elucidate their potential as therapeutic agents (Wassel et al., 2021).
Antimicrobial and Antiviral Activity
N-(1-Adamantyl)acetamide derivatives are used as starting compounds for synthesizing biologically active aminoadamantanes with antimicrobial and antiviral activities. These compounds are significant in treating diseases like influenza and pneumonia (Khusnutdinov et al., 2011).
Analgesic Drug Development
Adamantyl analogues of paracetamol, such as those derived from 2-(1-adamantyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, exhibit potent analgesic properties. Their mechanism of action, different from traditional analgesics, offers new avenues in medicinal chemistry (Fresno et al., 2014).
Anti-inflammatory Applications
Several 1-adamanyl-1,3,4-thiadiazole derivatives show significant in vitro antimicrobial activity against various pathogens and possess anti-inflammatory properties, making them potential candidates for therapeutic applications (Kadi et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-17(12-20-9-13-6-14(10-20)8-15(7-13)11-20)21-19-23-22-18(25-19)16-4-2-1-3-5-16/h1-5,13-15H,6-12H2,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYWJRGHYVLVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

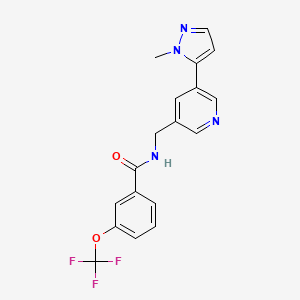
![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)
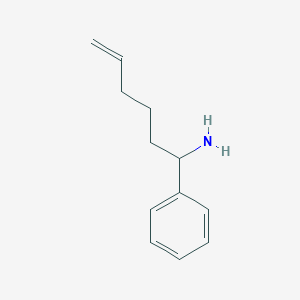
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)
![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)
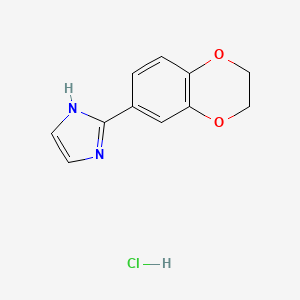
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2418883.png)


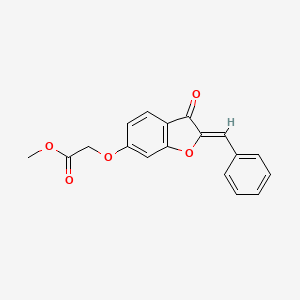
![2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2418890.png)

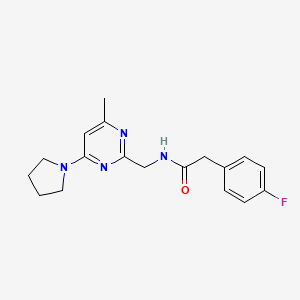
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2418896.png)